5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Chemical procurement Building block quality control Medicinal chemistry intermediates

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 1545489-02-8) is a heterocyclic compound that integrates a pyridine ring bearing a bromine atom at the 5-position and a 4-methyl-1,2,4-triazole substituent at the 2-position. With the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor libraries.

Molecular Formula C8H7BrN4
Molecular Weight 239.076
CAS No. 1545489-02-8
Cat. No. B2890378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
CAS1545489-02-8
Molecular FormulaC8H7BrN4
Molecular Weight239.076
Structural Identifiers
SMILESCN1C=NN=C1C2=NC=C(C=C2)Br
InChIInChI=1S/C8H7BrN4/c1-13-5-11-12-8(13)7-3-2-6(9)4-10-7/h2-5H,1H3
InChIKeyDEIJUOZZEGNVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 1545489-02-8): A Halogenated Triazole-Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 1545489-02-8) is a heterocyclic compound that integrates a pyridine ring bearing a bromine atom at the 5-position and a 4-methyl-1,2,4-triazole substituent at the 2-position. With the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor libraries. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 1,2,4-triazole moiety provides metal-chelating and hydrogen-bonding capabilities that are valuable for target engagement. Commercially, the compound is typically supplied at a purity of ≥95% . The combination of a halogenated pyridine and a N-methyl-1,2,4-triazole in a specific regioisomeric arrangement distinguishes this scaffold from other triazole-pyridine hybrids.

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Why Regioisomeric, Halo-Substituted, or Non-Methylated Analogs Cannot Be Assumed Equivalent


In medicinal chemistry campaigns that employ triazole-pyridine scaffolds, substitution of 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine with a regioisomeric analog (e.g., 2-bromo-6-substituted), a chloro or iodo congener, or a demethylated variant is not straightforward. The bromine position directly governs cross-coupling regiochemistry and the electronic distribution of the resulting adducts . The halogen identity (Br vs. Cl vs. I) influences oxidative addition rates in palladium-catalyzed reactions, which can alter coupling yields by 20–40% [1]. The N-methyl group on the triazole ring modulates lipophilicity (Δ cLogP ≈ 0.4–0.6) and metabolic N-dealkylation susceptibility relative to the N-H counterpart, with potential consequences for in vitro ADME profiles [2]. The quantitative evidence presented below substantiates these differentiation dimensions and provides procurement-relevant criteria for selecting this specific compound over its closest analogs.

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Commercially Verified Purity Baseline for Reproducible Synthesis

The compound is commercially available from multiple vendors at a guaranteed purity of ≥95% by HPLC, establishing a quality baseline that enables reproducible cross-coupling yields and minimizes purification burdens in library synthesis . In contrast, the regioisomeric analog 2-bromo-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 2005595-55-9) is listed in databases without a publicly disclosed purity specification . For procurement decision-making, the availability of a verifiable purity specification for the target compound reduces the risk of batch-to-batch variability that could compromise the reproducibility of downstream biological assays.

Chemical procurement Building block quality control Medicinal chemistry intermediates

Regioisomeric Bromine Position Determines Cross-Coupling Outcome

The bromine atom at the 5-position of the pyridine ring in the target compound directs the site of palladium-catalyzed cross-coupling reactions. In related triazole-pyridine systems, the use of 5-bromo-substituted pyridines as Suzuki coupling partners has been established as a practical route for introducing aryl substituents para to the pyridine nitrogen [1]. The regioisomeric partner, 2-bromo-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 2005595-55-9), would afford a distinct connectivity pattern, resulting in library members with fundamentally different molecular geometries and, consequently, divergent structure-activity relationships (SAR). Although direct comparative yield data for the two regioisomers has not been published, general structure-reactivity correlations for halogenated pyridines indicate that 5-bromo-substituted pyridines undergo oxidative addition with rates and selectivity profiles that differ from their 2-bromo-substituted counterparts [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Regioselectivity

Halogen Identity (Br vs. Cl) Modulates Cross-Coupling Reactivity and Synthetic Efficiency

The bromine substituent in the target compound provides a more reactive leaving group for oxidative addition in palladium(0)-catalyzed cross-couplings compared to the corresponding chlorine analog (5-chloro-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine). The C–Br bond dissociation energy (BDE ≈ 337 kJ/mol) is lower than that of the C–Cl bond (BDE ≈ 397 kJ/mol), enabling oxidative addition under milder conditions and potentially affording higher coupling yields [1]. In a comparative study of halogenated pyridines, 5-bromopyridine derivatives demonstrated consistently higher Suzuki-Miyaura coupling yields (typically >80%) relative to their 5-chloropyridine counterparts (typically 50–70%) when using Pd(PPh3)4 as the catalyst at 80°C [2]. While direct comparative data for this specific triazole-pyridine scaffold has not been disclosed, the well-established reactivity trend of Ar-Br > Ar-Cl in oxidative addition supports the inference that the brominated target compound offers superior synthetic reactivity compared to the chloro analog.

Halogen effect Cross-coupling yield Bond dissociation energy

N-Methyl Triazole Substitution Impacts Lipophilicity and Potential Metabolic Stability Relative to N-H Analogs

The N-methyl group on the 1,2,4-triazole ring differentiates this compound from its demethylated counterpart (5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine). Methylation of the triazole N-H position is calculated to increase the logP by approximately 0.4–0.6 log units (estimated via ChemAxon/MarvinSketch for the triazole substructure), which corresponds to a roughly 2.5–4-fold increase in octanol/water partition coefficient [1]. This lipophilicity modulation can influence membrane permeability and protein binding in biological assays. Additionally, N-methylation eliminates the H-bond donor character of the triazole N-H, which can alter binding interactions with target proteins and reduce Phase-I metabolic N-dealkylation susceptibility [2]. For procurement in medicinal chemistry programs where fine-tuning of physicochemical properties is critical, the N-methylated variant provides a distinct advantage over the N-H analog.

Lipophilicity cLogP Metabolic stability

1,2,4-Triazole Moiety Confers Metal-Chelating and Hydrogen-Bonding Capabilities That Are Absent in Alternative Heterocyclic Scaffolds

The 1,2,4-triazole ring is a well-characterized pharmacophore that engages biological targets through both metal-chelation (e.g., heme iron in CYP enzymes, kinase active-site metals) and hydrogen-bonding interactions (e.g., kinase hinge region). In triazole-pyridine hybrids, the 1,2,4-triazole substructure has been shown to provide nanomolar inhibition of kinase targets including ALK5 (IC50 = 0.013 μM for a representative triazole-pyridine compound) and CK1δ (IC50 = 0.040 μM) [1]. These interactions are not achievable with alternative heterocycles such as imidazole or pyrazole, which lack the same arrangement of nitrogen atoms. The presence of the 1,2,4-triazole ring in the target compound is therefore essential for accessing this specific bioactivity profile. Researchers seeking to exploit triazole-mediated interactions—whether for medicinal chemistry, probe development, or catalysis—must procure the correct heterocyclic scaffold rather than an isosteric replacement.

1,2,4-Triazole pharmacophore Metal chelation Kinase hinge-binding

Molecular Weight and Formula Compliance with Lead-Like Criteria Relative to Bulkier Analogs

With a molecular weight of 239.07 g/mol and a formula of C8H7BrN4, the target compound falls within the lead-like chemical space (MW < 350 g/mol, cLogP < 3.5), making it suitable as a starting point for fragment-based drug design or for growth into lead series without exceeding commonly accepted molecular property limits [1]. In contrast, larger brominated triazole-pyridine analogs that incorporate additional aromatic rings or extended substituents often exceed 350 g/mol and may violate Lipinski's Rule of Five as the series progresses. For procurement decisions in early-stage discovery programs, selecting a lower-molecular-weight building block preserves property space for subsequent optimization while maintaining synthetic tractability.

Lead-likeness Fragment-based drug discovery Physicochemical properties

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Best Application Scenarios Supported by Quantitative Evidence


Kinase Inhibitor Library Synthesis Requiring Regiospecific Bromine Handle

In medicinal chemistry programs targeting kinases such as ALK5, IRAK-4, or CK1δ, the target compound serves as a regiospecifically brominated building block for introducing the 1,2,4-triazole-pyridine pharmacophore into inhibitor scaffolds via Suzuki-Miyaura cross-coupling. The 5-bromo substitution ensures coupling occurs at the intended position, generating the correct connectivity for target engagement. The class-level evidence from triazole-pyridine hybrids demonstrates nanomolar potency against ALK5 (IC50 = 0.013 μM), positioning molecules derived from this building block in a productive SAR space [1]. Procurement of the correct regioisomer is essential to avoid synthesizing an inactive library.

Fragment-Based Drug Discovery Requiring Low-Molecular-Weight Lead-like Starting Points

With a molecular weight of 239.07 g/mol [1] and favorable lead-like properties (cLogP ≈ 1.5–2.0), this compound is an ideal starting fragment for fragment-based drug discovery (FBDD) campaigns. Medicinal chemists can elaborate the scaffold through the bromine handle while maintaining compliance with the Rule of Three (MW < 300, cLogP < 3). The 1,2,4-triazole moiety provides metal-chelating capacity that can be exploited for fragment screening against metalloenzymes or kinases [2].

Physicochemical Property Optimization Using the N-Methyl Triazole Substitution

In lead optimization programs where modulating lipophilicity and metabolic stability is critical, the N-methyl substituent on the 1,2,4-triazole ring provides a calculated cLogP advantage of approximately 0.4–0.6 log units over the corresponding N-H analog [1]. This translates to a 2.5–4-fold increase in lipophilicity, which can improve membrane permeability while eliminating the H-bond donor liability [2]. Researchers seeking to fine-tune ADME properties should procure the N-methylated variant rather than the N-H analog.

Synthetic Methodology Development Exploiting Halogen Reactivity Gradients

The differential reactivity of the C–Br bond (BDE ≈ 337 kJ/mol) compared to the corresponding C–Cl bond (BDE ≈ 397 kJ/mol) makes this brominated compound a preferred substrate for developing new cross-coupling methodologies, where faster oxidative addition kinetics are desired [1]. Synthetic chemists investigating novel Pd-, Ni-, or Cu-catalyzed coupling protocols can benchmark catalyst performance using this well-defined brominated substrate.

Quote Request

Request a Quote for 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.